Cas no 2549-99-7 (Benzyltriethoxysilane)

Benzyltriethoxysilane structure
Benzyltriethoxysilane structure
商品名:Benzyltriethoxysilane
CAS番号:2549-99-7
MF:C13H22O3Si
メガワット:254.3975
MDL:MFCD00026751
CID:269102
PubChem ID:87560636

Benzyltriethoxysilane 化学的及び物理的性質

名前と識別子

    • Benzene,[(triethoxysilyl)methyl]-
    • Benzyltriethoxysilane
    • benzyl(triethoxy)silane
    • Benzene,((triethoxysilyl)methyl)
    • Benzylmonosilanorthosaeure-triaethylester
    • Benzylorthosiliconsaeure-triaethylester
    • Orthosilicophenylessigsaeure-triaethylester
    • Silane,triethoxy(phenylmethyl)
    • Triaethoxy-benzyl-silan
    • triethoxy(phenylmethyl)-silane
    • triethoxy-benzyl-silane
    • Silane, triethoxy(phenylmethyl)-
    • Benzene, ((triethoxysilyl)methyl)-
    • Benzene, [(triethoxysilyl)methyl]-
    • CPLASELWOOUNGW-UHFFFAOYSA-N
    • B3282
    • CS-0151946
    • MFCD00026751
    • AKOS015839041
    • EINECS 219-841-1
    • NS00046509
    • SY057815
    • SCHEMBL104109
    • 2549-99-7
    • FS-5438
    • DTXSID9062512
    • FT-0622866
    • D88996
    • DTXCID0037312
    • DB-046714
    • S01025
    • MDL: MFCD00026751
    • インチ: 1S/C13H22O3Si/c1-4-14-17(15-5-2,16-6-3)12-13-10-8-7-9-11-13/h7-11H,4-6,12H2,1-3H3
    • InChIKey: CPLASELWOOUNGW-UHFFFAOYSA-N
    • ほほえんだ: [Si](C([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H])(OC([H])([H])C([H])([H])[H])(OC([H])([H])C([H])([H])[H])OC([H])([H])C([H])([H])[H]

計算された属性

  • せいみつぶんしりょう: 254.13400
  • どういたいしつりょう: 254.134
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 17
  • 回転可能化学結合数: 8
  • 複雑さ: 176
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない
  • 疎水性パラメータ計算基準値(XlogP): 何もない
  • トポロジー分子極性表面積: 27.7

じっけんとくせい

  • 色と性状: 未確定
  • 密度みつど: 0.986
  • ふってん: 248°C(lit.)
  • フラッシュポイント: 127°C
  • 屈折率: 1.4628
  • PSA: 27.69000
  • LogP: 3.08310
  • ようかいせい: 未確定

Benzyltriethoxysilane セキュリティ情報

Benzyltriethoxysilane 税関データ

  • 税関コード:2931900090
  • 税関データ:

    中国税関番号:

    2931900090

    概要:

    その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。監督管理条件:AB(入国貨物通関表、出国貨物通関表)。最恵国待遇関税:6.5%。一般関税:30.0%

    要約:

    2931900090。その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国待遇関税:6.5%。一般関税:30.0%

Benzyltriethoxysilane 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
Y1055113-25g
BENZYLTRIETHOXYSILANE
2549-99-7 96%
25g
$150 2024-06-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
OV266-5g
Benzyltriethoxysilane
2549-99-7 96.0%(GC)
5g
¥1328.0 2022-05-30
SHANG HAI XIAN DING Biotechnology Co., Ltd.
OV266-1g
Benzyltriethoxysilane
2549-99-7 96.0%(GC)
1g
¥398.0 2022-05-30
TRC
B288285-2.5g
Benzyltriethoxysilane
2549-99-7
2.5g
$ 60.00 2022-06-01
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
B3282-25G
Benzyltriethoxysilane
2549-99-7 >96.0%(GC)
25g
¥4950.00 2024-04-15
abcr
AB110826-25 g
Benzyltriethoxysilane, 96%; .
2549-99-7 96%
25 g
€784.10 2023-07-20
abcr
AB110826-1 g
Benzyltriethoxysilane, 96%; .
2549-99-7 96%
1 g
€73.30 2023-07-20
Ambeed
A347759-1g
Benzyltriethoxysilane
2549-99-7 96%
1g
$10.0 2025-02-22
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B849532-25g
Benzyltriethoxysilane
2549-99-7 96%,GC
25g
2,599.00 2021-05-17
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1222586-10g
Benzyltriethoxysilane
2549-99-7 96%
10g
¥423.00 2023-11-21

Benzyltriethoxysilane 関連文献

Benzyltriethoxysilaneに関する追加情報

Benzyltriethoxysilane (CAS No. 2549-99-7): A Versatile Silane Compound in Modern Chemical Synthesis

Benzyltriethoxysilane, with the chemical formula C14H21O3Si, is a significant compound in the field of organosilicon chemistry. Its CAS number, CAS No. 2549-99-7, uniquely identifies it in scientific and industrial applications. This compound is widely recognized for its role as a crosslinking agent, a precursor in the synthesis of silicones, and a key intermediate in pharmaceutical and polymer chemistry. The unique combination of a benzyl group and three ethoxy substituents on the silicon atom imparts exceptional reactivity, making it invaluable in various synthetic pathways.

The benzyl group in Benzyltriethoxysilane contributes to its ability to participate in various organic reactions, including nucleophilic substitution and condensation reactions. This feature is particularly useful in the synthesis of complex molecules where selective functionalization is required. The ethoxy groups, on the other hand, are excellent leaving groups, facilitating the formation of stable silicon-oxygen bonds that can be later converted into more permanent structures through hydrolysis or condensation reactions.

In recent years, Benzyltriethoxysilane has garnered attention for its applications in advanced materials science. Researchers have been exploring its potential in the development of hybrid organic-inorganic materials, where it serves as a bridging molecule between organic and inorganic domains. These hybrid materials exhibit unique properties that are not achievable with either organic or inorganic components alone, such as enhanced thermal stability, mechanical strength, and chemical resistance.

One of the most promising areas of research involving Benzyltriethoxysilane is its use in pharmaceutical synthesis. The compound's ability to form stable intermediates that can be further functionalized has made it a valuable tool in drug development. For instance, it has been utilized in the synthesis of novel antiviral agents and anti-inflammatory drugs. The benzyl group can be easily removed or modified to introduce specific pharmacophores, allowing for fine-tuning of drug properties such as solubility, bioavailability, and target specificity.

The polymer industry has also benefited from the versatility of Benzyltriethoxysilane. It is commonly employed as a silane coupling agent to improve the adhesion between organic polymers and inorganic substrates. This application is particularly relevant in coatings, adhesives, and composite materials where robust interfacial bonding is crucial. Additionally, its role as a precursor for silicones has led to the development of high-performance elastomers and sealants with improved durability and flexibility.

Recent advancements in green chemistry have prompted researchers to investigate more sustainable methods for synthesizing Benzyltriethoxysilane. Efforts are underway to develop catalytic processes that minimize waste and reduce energy consumption. These innovations not only align with environmental goals but also enhance the cost-effectiveness of producing this valuable compound. For example, transition metal-catalyzed reactions have shown promise in achieving high yields of Benzyltriethoxysilane with fewer byproducts compared to traditional synthetic routes.

The compound's reactivity also makes it an attractive candidate for surface modification techniques. By reacting Benzyltriethoxysilane with various substrates under controlled conditions, scientists can create surfaces with tailored properties such as hydrophobicity or biocompatibility. These modified surfaces find applications in microelectronics, medical implants, and sensor technologies where precise control over surface characteristics is essential.

In conclusion, Benzyltriethoxysilane (CAS No. 2549-99-7) represents a cornerstone compound in modern chemical synthesis. Its broad utility spans from advanced materials science to pharmaceuticals and polymer chemistry, underscoring its importance across multiple industries. As research continues to uncover new applications and sustainable methods for its production, the significance of this silane compound is expected to grow even further.

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